methyl N-(azetidin-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(azetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)7-4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVTPNFFSXYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl N Azetidin 3 Yl Carbamate and Its Direct Precursors
Synthetic Routes to the Azetidine (B1206935) Core
The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of methyl N-(azetidin-3-yl)carbamate. Various methodologies have been developed to access this critical heterocyclic scaffold.
Preparation of Azetidin-3-one (B1332698) Intermediates
Azetidin-3-one serves as a versatile intermediate that can be readily converted to 3-aminoazetidine, the direct precursor to the target carbamate (B1207046). One common approach to azetidin-3-one involves the cyclization of α,α'-dihaloketones with primary amines. Another strategy is the photochemical Yang cyclization, an intramolecular process involving the irradiation of appropriate aminoketones to form azetidinols, which can then be oxidized to the desired azetidin-3-one. acs.org The reduction of β-lactams (azetidin-2-ones) also provides a reliable route to the azetidine ring system. acs.org
Ring-Forming Reactions for 3-Substituted Azetidines
Direct formation of 3-substituted azetidines offers a more convergent approach to the target molecule. Several modern synthetic methods have proven effective in this regard.
Intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of N-heterocycles. sioc-journal.cnresearchgate.netrsc.org This method allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond, providing an atom-economical route to azetidines. sioc-journal.cnresearchgate.netrsc.org The use of directing groups can facilitate this transformation with high regioselectivity and stereoselectivity. sioc-journal.cn For instance, palladium-catalyzed intramolecular amination of picolinamide-protected amines has been successfully employed to synthesize azetidine compounds. organic-chemistry.org These reactions often proceed through a metallacyclic intermediate, enabling the formation of the strained four-membered ring. sioc-journal.cn An intermolecular version of this reaction has also been developed for the synthesis of substituted azetidines from alkyl bromide derivatives. nih.gov
[2+2] photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a direct and atom-economical method for constructing the azetidine ring. researchgate.netrsc.org This reaction involves the photochemical cycloaddition of an imine and an alkene. rsc.org Recent advancements have utilized visible-light-mediated energy transfer catalysis, making the process milder and more versatile. nih.govspringernature.comchemrxiv.org For example, the use of an iridium photocatalyst allows for the [2+2] cycloaddition of oximes with alkenes to generate highly functionalized azetidines. nih.govchemrxiv.org These methods are often characterized by their operational simplicity and broad substrate scope. nih.govspringernature.com
The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.orgorganic-chemistry.org A variation of this reaction, the Kulinkovich-Szymoniak reaction, allows for the formation of cyclopropylamines from nitriles. youtube.com More relevant to azetidine synthesis is the Ti(IV)-mediated cycloisomerization of oxime ethers, which proceeds through a proposed Kulinkovich-type mechanism to form spirocyclic NH-azetidines. researchgate.net This method involves the formation of a titanacyclopropane intermediate that acts as a 1,2-dianion equivalent. researchgate.net
Formation of the Carbamate Moiety
Once the 3-aminoazetidine precursor is obtained, the final step is the formation of the methyl carbamate. This is typically achieved by reacting the secondary amine of the azetidine ring with a suitable carbamoylating agent. A common and efficient method involves the reaction of 3-aminoazetidine with methyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Alternatively, other carbamate protecting groups, such as tert-butyl (Boc) or benzyl (B1604629) (Cbz), can be introduced and subsequently converted to the methyl carbamate if desired. nih.govacs.orgacs.org For example, a Boc-protected azetidine can be deprotected under acidic conditions and then reacted with methyl chloroformate.
Below is a table summarizing the key synthetic strategies discussed:
| Method | Description | Key Features | Reference(s) |
| Intramolecular C(sp³)–H Amination | Direct formation of a C-N bond via activation of a C-H bond. | Atom-economical, high regioselectivity with directing groups. | sioc-journal.cnresearchgate.netrsc.orgorganic-chemistry.org |
| [2+2] Photocycloaddition | Photochemical cycloaddition of an imine and an alkene. | Direct, atom-economical, mild conditions with visible light. | researchgate.netrsc.orgnih.govspringernature.comchemrxiv.org |
| Kulinkovich-Type Coupling | Ti(IV)-mediated cycloisomerization of oxime ethers. | Forms spirocyclic NH-azetidines via a titanacyclopropane intermediate. | researchgate.netwikipedia.orgorganic-chemistry.orgyoutube.com |
| Carbamate Formation | Reaction of 3-aminoazetidine with methyl chloroformate. | Standard and efficient method for introducing the carbamate. | General Knowledge |
Nucleophilic Addition to Isocyanates
A fundamental route to carbamates involves the nucleophilic addition of an alcohol to an isocyanate intermediate. vaia.com In the context of this compound, this strategy would typically involve the generation of an azetidin-3-yl isocyanate precursor, which is subsequently trapped by methanol (B129727).
The isocyanate intermediate can be prepared through several methods, with the Curtius rearrangement being a prominent example. This rearrangement involves the thermal decomposition of an acyl azide (B81097), which is often generated from a corresponding carboxylic acid derivative. nih.govorganic-chemistry.org For instance, azetidine-3-carboxylic acid could be converted to its acyl azide, which upon heating, rearranges to azetidin-3-yl isocyanate. The in-situ reaction of this isocyanate with methanol would then yield the desired methyl carbamate. The synthesis is often performed as a one-pot procedure where the isocyanate is not isolated. organic-chemistry.org
Table 1: Illustrative Reaction Scheme via Isocyanate Intermediate
| Step | Reactant | Reagent | Intermediate/Product | Description |
|---|---|---|---|---|
| 1 | N-Protected Azetidine-3-carboxylic acid | e.g., Diphenylphosphoryl azide (DPPA) | N-Protected Azetidine-3-carbonyl azide | Formation of the acyl azide. |
| 2 | N-Protected Azetidine-3-carbonyl azide | Heat (Δ) | N-Protected Azetidin-3-yl isocyanate | Curtius rearrangement to form the isocyanate. |
| 3 | N-Protected Azetidin-3-yl isocyanate | Methanol (CH₃OH) | N-Protected this compound | Nucleophilic attack by methanol on the isocyanate. |
Reactions with Chloroformates (e.g., Methyl Chloroformate)
The direct reaction of an amine with a chloroformate is a widely used and efficient method for carbamate synthesis. nih.govresearchgate.net To synthesize this compound, azetidin-3-amine (B9764) is reacted with methyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
The choice of reaction conditions is critical when working with azetidines. The reaction of azetidines with chloroformates can sometimes lead to ring-opening products (γ-chloroamines) instead of the expected N-acylated product. researchgate.net This reactivity is influenced by the substitution pattern on the azetidine ring and the nature of the chloroformate. For the synthesis of this compound, careful control of the reaction temperature and the choice of base can favor the desired carbamoylation of the exocyclic amine. Often, the more nucleophilic ring nitrogen is protected to ensure selective acylation of the 3-amino group (see section 2.3.1.2).
Table 2: General Reaction with Methyl Chloroformate
| Starting Material | Reagent | Base | Solvent | Product |
|---|
Utilizing Activated Carbamate Precursors (e.g., NHS Carbamates)
To circumvent the use of potentially hazardous reagents like phosgene (B1210022) derivatives or isocyanates, activated carbamate precursors are employed. N-Hydroxysuccinimidyl (NHS) carbamates are a notable class of such reagents. acs.orgnih.gov These compounds are synthesized by reacting an amine with N,N'-disuccinimidyl carbonate (DSC). nih.govacs.org The resulting NHS carbamate is an effective acylating agent that reacts cleanly with other amines to form a new carbamate linkage, releasing N-hydroxysuccinimide as a byproduct. researchgate.netresearchgate.net
In this methodology, an appropriate amine could be converted into its corresponding NHS-carbamate, which would then be used to carbamoylate azetidin-3-amine. Alternatively, and more directly for this specific target, a methyl-NHS-carbamate could be reacted with azetidin-3-amine. A general method involves reacting a primary or secondary amine with DSC in the presence of a base like N-methylmorpholine to generate the stable NHS carbamate, which can be purified and subsequently used. acs.org
Table 3: Synthesis via NHS-Carbamate Precursor | Step | Description | Reactants | Product | | :--- | :--- | :--- | :--- | | 1 | Activation | Methylamine, N,N'-Disuccinimidyl carbonate (DSC) | N-(methoxycarbonyl)oxysuccinimide | Preparation of the activated methyl carbamate precursor. | | 2 | Carbamoylation | N-(methoxycarbonyl)oxysuccinimide, 1-Boc-azetidin-3-amine | 1-Boc-methyl N-(azetidin-3-yl)carbamate | Transfer of the methoxycarbonyl group. |
Strategies for Incorporating the N-(azetidin-3-yl)carbamate Structure
The incorporation of the target moiety into larger, more complex molecules often relies on the strategic synthesis and subsequent functionalization of the azetidine ring system.
Sequential Functionalization of Azetidin-3-amines
A common and versatile approach involves the synthesis of a substituted azetidin-3-amine, which then serves as a scaffold for further modification. This sequential approach allows for precise control over the final structure.
The synthesis of azetidin-3-amine precursors is a key step. Various methods have been developed to introduce an amino group at the C3 position of the azetidine ring. chemrxiv.orgchemrxiv.org One effective method involves the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) with an amine nucleophile. chemrxiv.org Another powerful strategy is the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as Lanthanum(III) triflate (La(OTf)₃), which can furnish highly functionalized azetidines. frontiersin.orgnih.govnih.gov Palladium-catalyzed intramolecular C-H amination has also been reported for the synthesis of azetidines from appropriate amine precursors. organic-chemistry.org
Table 4: Selected Methods for Azetidin-3-amine Synthesis
| Method | Key Reactants | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Nucleophilic Displacement | 1-Benzhydrylazetidin-3-yl methanesulfonate, Amine | Base (e.g., Et₂NEt) | Straightforward synthesis from a commercial starting material. | chemrxiv.org |
| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amine | La(OTf)₃ | High regioselectivity and tolerance for various functional groups. | frontiersin.orgnih.gov |
Azetidin-3-amine possesses two distinct nitrogen atoms: the secondary amine within the ring (endocyclic) and the primary amino group attached to the ring (exocyclic). Achieving selective functionalization at either nitrogen is crucial for synthetic design. This is typically accomplished through the use of orthogonal protecting groups. organic-chemistry.org
To selectively perform carbamoylation on the exocyclic amine, the ring nitrogen is usually protected first. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose, leading to the formation of 1-Boc-3-aminoazetidine. chemicalbook.com With the endocyclic nitrogen masked, the free primary amino group at the C3 position can be selectively reacted with an acylating agent like methyl chloroformate or an activated carbamate precursor to install the methyl carbamate group. researchgate.net
Conversely, if functionalization of the ring nitrogen is desired, the exocyclic amine can be protected first. For example, direct reaction of azetidin-3-amine with di-tert-butyl dicarbonate (B1257347) under controlled conditions can yield tert-butyl N-(azetidin-3-yl)carbamate. sigmaaldrich.com The remaining secondary amine in the ring is then available for subsequent reactions. The reaction of N-alkyl azetidines with chloroformates can also be a route, although it carries the risk of ring-opening. nih.govresearchgate.net The choice of protecting group strategy is therefore paramount in directing the carbamoylation to the intended nitrogen atom.
Stereoselective Synthesis of Chiral Azetidine-3-yl Carbamates
The biological activity of azetidine derivatives is often dependent on their stereochemistry. Therefore, synthetic methods that can control the three-dimensional arrangement of atoms are of paramount importance. Stereoselective synthesis can be divided into diastereoselective methods, which control relative stereochemistry, and enantioselective methods, which control absolute stereochemistry.
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of azetidines, this often involves controlling the geometry of substituents on the ring. Various strategies have been developed to achieve high diastereoselectivity.
One approach involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. nih.gov Another powerful method is the regio- and diastereoselective synthesis of trans-2,3-disubstituted azetidines from oxiranylmethyl-substituted benzylamines using a superbase, where the trans geometry is confirmed by spectroscopic methods. acs.org Furthermore, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete diastereoselectivity via a syn-addition mechanism. acs.org These methods provide access to specific spatial arrangements of functional groups on the azetidine scaffold, which are crucial for creating precursors to chiral carbamates.
| Method | Starting Material | Resulting Stereochemistry | Reference |
| Iodine-mediated cyclization | Homoallyl amines | cis-2,4-disubstituted azetidines | nih.gov |
| Superbase-induced cyclization | Oxiranylmethyl-substituted benzylamines | trans-2,3-disubstituted azetidines | acs.org |
| Copper-catalyzed boryl allylation | Azetines and allyl phosphates | syn-2,3-disubstituted azetidines | acs.org |
| Electrocyclization/Nucleophilic Addition | Azetidine nitrones | Highly substituted azetidines | nih.gov |
Enantioselective catalysis is a highly efficient strategy for synthesizing chiral molecules, as it uses a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For azetidines, this can involve the asymmetric formation of the ring itself or the enantioselective functionalization of a prochiral azetidine precursor.
A notable example is the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation. acs.org This reaction is catalyzed by a novel chiral phase-transfer (PT) catalyst derived from a cinchona alkaloid, achieving high yields and excellent enantiomeric ratios (up to 2:98 er). acs.org Another powerful method is the copper-catalyzed three-component boryl allylation of azetines, which not only controls diastereoselectivity but also absolute stereochemistry through the use of a chiral bisphosphine ligand, providing access to versatile chiral azetidine products. acs.org While not strictly ring formation, the enantioselective ring-opening of racemic aziridines or azetidines using chiral catalysts also represents a key strategy for producing enantioenriched building blocks for further synthesis. acs.orgthieme-connect.comacs.org
| Reaction Type | Catalyst System | Substrate | Enantioselectivity | Reference |
| Intramolecular C-C Cyclization | Chiral Phase-Transfer Catalyst | Isatin-derived diazo compounds | Up to 2:98 er | acs.org |
| Copper-Catalyzed Boryl Allylation | CuBr / (S,S)-L1 (Chiral Ligand) | Azetines | Up to >99% ee | acs.org |
| Gold-Catalyzed Oxidative Cyclization | Gold(I) / Chiral Sulfinamide | N-propargylsulfonamides | >98% ee | nih.gov |
When an enantioselective synthesis is not feasible or provides insufficient purity, chiral resolution can be employed to separate a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for both analytical determination of enantiomeric excess and preparative separation of enantiomers. csfarmacie.cz
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation. csfarmacie.cz For azetidine derivatives, various chiral columns are available. For example, the enantiomers of azelnidipine, a dihydropyridine (B1217469) containing an azetidinecarboxylic acid moiety, were successfully separated using a Chiralpak AD-H column with a mobile phase of hexane (B92381) and isopropyl alcohol. nih.gov The choice of the CSP, mobile phase composition (including polar organic modifiers and acidic/basic additives), and column temperature are critical parameters that must be optimized to achieve baseline separation. csfarmacie.cznih.gov This technique is routinely used to confirm the enantiopurity of products from asymmetric reactions. acs.orgacs.org
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Application | Reference |
| Azelnidipine (Azetidine derivative) | Chiralpak AD-H | Hexane-isopropyl alcohol (90:10, v/v) | Baseline enantiomeric separation | nih.gov |
| Carbinoxamine | Chiralpak ID | Acetonitrile-water-ammonia (90:10:0.1, v/v/v) | Pharmacokinetic study | rsc.org |
| Verapamil | LarihcShell-P (core-shell) | Acetonitrile (B52724) with acid/base additives | Pharmacokinetic study | nih.gov |
Process Optimization and Scalability Considerations in Laboratory Synthesis
The successful laboratory-scale synthesis of this compound hinges on meticulous process optimization and considerations for future scalability. This ensures the production of the target compound in high yield and purity. The core of this optimization lies in defining robust, high-yielding reaction conditions, actively minimizing the formation of impurities, and developing efficient purification strategies for synthetic intermediates.
High-Yielding Reaction Conditions
Achieving a high yield of this compound requires precise control over several reaction parameters. The synthesis commonly proceeds via the protection of the azetidine nitrogen, followed by carbamoylation of the 3-amino group, and concluding with deprotection. Each of these steps must be optimized to maximize product output.
A frequently used strategy involves the use of a benzyl protecting group for the azetidine nitrogen. The resulting precursor, 1-benzylazetidin-3-amine, can then be reacted with methyl chloroformate to form the carbamate. This reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, which acts as a scavenger for the hydrochloric acid generated. Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are common choices, providing a suitable reaction medium. Careful temperature control, often between 0 °C and ambient temperature, is crucial to balance the reaction rate against the potential for side reactions. The final step, removal of the benzyl group via catalytic hydrogenolysis using a catalyst like palladium on carbon (Pd/C), is generally efficient and high-yielding. nih.gov
Alternative methods for carbamate formation that can be adapted for this synthesis include the use of reagents like di(2-pyridyl) carbonate (DPC) or N,N′-disuccinimidyl carbonate (DSC). nih.gov These reagents can offer milder reaction conditions and may be advantageous in syntheses where traditional chloroformates are problematic. nih.gov A modified Hofmann rearrangement, using reagents like (tosylimino)phenyl-λ(3)-iodane (PhINTs), also presents a pathway to carbamates from carboxamides under mild conditions. researchgate.net
The following table summarizes key parameters for establishing high-yielding conditions in the laboratory.
Table 1: Parameters for High-Yielding Laboratory Synthesis
| Parameter | Condition | Rationale |
|---|---|---|
| Protecting Group | Benzyl (Cbz) or tert-Butoxycarbonyl (Boc) | Offers stability during the carbamoylation step and can be removed under specific, high-yielding conditions (e.g., hydrogenolysis for Cbz, acid for Boc). nih.gov |
| Carbamoylation Reagent | Methyl Chloroformate | A common and effective reagent for introducing the methyl carbamate group. researchgate.net |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes the HCl byproduct from the reaction with methyl chloroformate, driving the reaction to completion. acs.org |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Provides good solubility for reactants and is generally inert under the specified reaction conditions. rsc.org |
| Temperature | 0 °C to Room Temperature | A compromise that ensures a reasonable reaction rate while minimizing the formation of temperature-sensitive impurities. |
| Deprotection Catalyst | Palladium on Carbon (Pd/C) | An effective catalyst for the hydrogenolysis of benzyl protecting groups. nih.gov |
Minimization of Impurity Formation in Reaction Schemes
A critical aspect of process optimization is the identification and minimization of potential impurities. The formation of byproducts can significantly lower the yield and complicate the purification of this compound.
One potential impurity is the bis-acylated product, where methyl chloroformate reacts with both the primary amino group and the secondary azetidine nitrogen. This is more likely if an unprotected azetidin-3-amine is used or if the protecting group is labile under the reaction conditions. The slow, controlled addition of the acylating agent at reduced temperatures can help to mitigate this side reaction.
During the deprotection step, incomplete reactions can lead to contamination of the final product with the protected intermediate. For instance, in a catalytic hydrogenation, the catalyst activity, hydrogen pressure, and reaction time must be optimized to ensure complete conversion.
Table 2: Common Impurities and Mitigation Strategies
| Impurity Profile | Formation Pathway | Strategy for Minimization |
|---|---|---|
| Bis-Carbamate Byproduct | Reaction of methyl chloroformate with both the 3-amino group and the azetidine ring nitrogen. | Use of a stable N-protecting group; controlled, slow addition of the chloroformate at low temperatures. |
| Residual Protected Intermediate | Incomplete removal of the N-protecting group (e.g., Cbz or Boc). | Optimization of deprotection conditions (catalyst load, reaction time, temperature, reagent stoichiometry). |
| Oligomeric/Polymeric Species | Intermolecular side reactions at elevated temperatures or concentrations. | Maintain dilute conditions where appropriate; avoid excessive heating or prolonged reaction times. |
| Process-Related Impurities | Impurities carried over from previous synthetic steps. | Ensure adequate purification of all intermediates before proceeding to the next step in the sequence. researchgate.net |
Strategies for Efficient Intermediate Purification in Academic Contexts
In a laboratory or academic setting, the purification of synthetic intermediates is paramount to obtaining a final product of high purity. Several standard and effective techniques are employed for the intermediates in the synthesis of this compound.
Flash column chromatography is a widely used and effective method for purifying non-volatile organic compounds. rsc.org For intermediates such as N-protected this compound, silica (B1680970) gel chromatography is typically employed. A gradient of solvents, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297), allows for the separation of the desired compound from unreacted starting materials, reagents, and byproducts. The progress of the separation is conveniently monitored by thin-layer chromatography (TLC). rsc.org
Liquid-liquid extraction is a fundamental technique used during the work-up of a reaction. rsc.org After the carbamoylation step, the reaction mixture can be washed with aqueous solutions to remove water-soluble substances. For instance, a wash with a dilute acid can remove residual amine base, while a wash with a mild base like sodium bicarbonate can neutralize any remaining acidic components. A final wash with brine helps to remove residual water from the organic layer before it is dried and concentrated. rsc.org
Crystallization or recrystallization is another powerful purification tool, particularly for solid compounds. researchgate.net If an intermediate or the final product can be induced to crystallize from a suitable solvent system, this method can be highly efficient at removing impurities, often yielding material of very high purity. The process involves dissolving the crude material in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the mother liquor. A study on refining methyl carbamate demonstrated that a process of extraction followed by cooling crystallization could yield a product with a purity exceeding 99.9%. researchgate.net
Table 3: Purification Strategies for Synthetic Intermediates
| Purification Method | Typical Application | Key Considerations |
|---|---|---|
| Flash Column Chromatography | Primary purification of non-crystalline intermediates and removal of closely related impurities. | Proper selection of stationary phase (e.g., silica gel) and eluent system is critical for effective separation. rsc.org |
| Liquid-Liquid Extraction | Initial work-up to remove inorganic salts, water-soluble reagents, and acidic/basic byproducts. | Choice of appropriate pH for aqueous washes to extract specific impurities. rsc.org |
| Crystallization/Recrystallization | Final purification of solid intermediates or the final product to achieve high purity. | Requires finding a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. researchgate.net |
Reactivity and Chemical Transformations of Methyl N Azetidin 3 Yl Carbamate
Ring Strain Effects on Reactivity
The defining characteristic of a four-membered heterocycle like azetidine (B1206935) is its significant ring strain, which is a major driver of its chemical reactivity. rsc.orgrsc.org
The inherent ring strain of azetidines facilitates a variety of chemical transformations known as strain-release processes. These reactions involve the cleavage of one of the ring's C-N or C-C bonds, leading to a more stable, open-chain or larger ring structure. Such processes are a cornerstone of azetidine chemistry, enabling the synthesis of complex molecular architectures. rsc.org
Examples of strain-release driven reactions include:
Ring-opening reactions: Nucleophilic attack can lead to the opening of the azetidine ring. For instance, chiral donor-acceptor azetines can be opened by a range of nucleophiles to produce various amino acid derivatives. nih.gov The reaction proceeds via a 3-azetidinone intermediate which is attacked by a nucleophile, leading to the cleavage of a C-N bond and formation of an acyclic product. nih.gov
Desymmetrization: In meso-azetidines (which have a plane of symmetry), a chiral catalyst can be used to selectively open the ring, yielding a single enantiomer of the product. This was demonstrated in the desymmetrization of N-acyl-azetidines using a BINOL-derived phosphoric acid catalyst. rsc.org
Ring expansion and homologation: Strain can drive rearrangements and insertions to form larger rings. For example, the homologation of highly strained azabicyclo[1.1.0]butanes is a powerful method for synthesizing functionalized azetidines. rsc.org
These strain-release processes highlight the synthetic utility of the azetidine core, allowing it to serve as a precursor to a diverse array of more complex molecules.
Reactions Involving the Azetidine Nitrogen
The secondary amine nitrogen in the azetidine ring of methyl N-(azetidin-3-yl)carbamate is a key site of reactivity, behaving as a nucleophile and a base.
The lone pair of electrons on the azetidine nitrogen allows it to participate in nucleophilic substitution reactions with alkylating and acylating agents.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides or other electrophiles. For instance, in the synthesis of novel triple reuptake inhibitors, a substituted azetidine was alkylated with different reagents to produce a library of N-substituted derivatives. nih.gov This demonstrates the general feasibility of N-alkylation on the azetidine ring.
N-Acylation: The nitrogen atom can be acylated by reacting with acid chlorides, anhydrides, or activated carboxylic acids. This is a common method for introducing a wide range of functional groups. General methods for the N-acylation of carbamates using acid anhydrides in the presence of a Lewis acid catalyst like zinc chloride have been developed, yielding N-acyl products efficiently. semanticscholar.org While the carbamate (B1207046) nitrogen in this compound is significantly less nucleophilic, the ring nitrogen readily undergoes acylation. This is often done using coupling reagents like carbodiimides (e.g., DCC, EDC) in combination with additives such as HOBt or HOAt, which are standard in peptide synthesis and can be applied to combinatorial chemistry workflows. researchgate.net
The N-alkylation and N-acylation reactions described above directly lead to the formation of N-substituted derivatives of this compound. These reactions are fundamental for modifying the parent molecule to alter its properties or to link it to other molecular fragments. An example of a similar transformation is the aza-Michael addition, where the azetidine nitrogen of 3-(Boc-amino)azetidine acts as a nucleophile, attacking an activated alkene to form a new C-N bond and thus an N-substituted product. nih.gov This reactivity underscores the capability of the azetidine nitrogen in compounds like this compound to form a diverse range of N-substituted derivatives.
| Reaction Type | Reagent Class | Product Class |
| N-Alkylation | Alkyl Halides | N-Alkyl Azetidine Carbamates |
| N-Acylation | Acid Chlorides, Anhydrides | N-Acyl Azetidine Carbamates |
| Aza-Michael Addition | Activated Alkenes | N-Substituted Azetidine Carbamates |
Reactions at the Azetidine Ring Carbons (C-2, C-3, C-4)
Direct functionalization of the saturated carbon atoms (C-2, C-3, and C-4) of the azetidine ring is generally challenging due to the high p-character of the C-H bonds, making them less susceptible to abstraction or substitution compared to less strained systems. However, reactions can be achieved through specific strategies.
Reactivity at the C-3 position is influenced by the existing carbamate substituent. While this group activates the C-3 proton to some extent, direct substitution is uncommon. Instead, functionalization often involves the use of precursors with existing reactivity at this position. For example, a common synthetic strategy involves starting with an azetidin-3-one (B1332698), which can undergo reactions at the carbonyl group, or a 3-ylidene-azetidine, which has a reactive C=C double bond at the C-3 position. nih.gov
Reactions at the C-2 and C-4 positions, adjacent to the ring nitrogen, are also not straightforward. The development of directed C(sp³)–H activation methods has provided a pathway for such transformations. A palladium-catalyzed C-H arylation at the C-3 position of azetidines has been demonstrated using an 8-aminoquinoline (B160924) directing group attached to the azetidine nitrogen. researchgate.net While this example is for the C-3 position, the principle of using a directing group to facilitate metal-catalyzed C-H functionalization could potentially be applied to the C-2 or C-4 positions under different conditions or with different directing groups.
| Position | Reaction Type | Method / Observation |
| C-3 | C-H Arylation | Requires N-linked directing group (e.g., 8-aminoquinoline) and Pd catalyst. researchgate.net |
| C-2 / C-4 | Bond Cleavage | Observed in mass spectrometry fragmentation patterns. adelaide.edu.au |
Reactivity of the Carbamate Group
The methyl carbamate moiety of the title compound also possesses distinct reactivity, primarily centered on the electrophilic carbonyl carbon. acs.orgnih.gov
The carbamate group can undergo hydrolysis under either acidic or basic conditions to release the corresponding amine (azetidin-3-amine), methanol (B129727), and carbon dioxide. nih.govnih.gov
Acid Hydrolysis : The mechanism of acid-catalyzed hydrolysis of methyl carbamate involves a rate-determining nucleophilic attack of water on the carbonyl carbon of the N-protonated tautomer. zendy.io This is followed by the rapid departure of the amine leaving group. zendy.io
Base Hydrolysis : Basic hydrolysis proceeds by nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. archive.orgccl.net For monosubstituted carbamates, this leads to the formation of an isocyanate anion intermediate, which then decomposes to the primary amine and carbon dioxide. nih.gov Refluxing methyl carbamates with a base like potassium hydroxide in aqueous ethanol (B145695) leads to smooth hydrolysis and decarboxylation to yield the corresponding amine in high yield. archive.orgccl.net
Transcarbamoylation (or transurethanization) is another key reaction of the carbamate group. rsc.orgnih.gov This process involves the substitution of the alkoxy group of the carbamate with another alcohol. The reaction can proceed through two main pathways: an associative mechanism, similar to transesterification, where the incoming alcohol attacks the carbonyl group, or a dissociative pathway, where the carbamate first decomposes to an isocyanate intermediate that is then trapped by the new alcohol. rsc.org This reaction has been effectively used for the modification of polymers like cellulose (B213188), where methyl N-substituted carbamates react with the hydroxyl groups of cellulose in the presence of a superbase ionic liquid to form cellulose carbamates. rsc.orghelsinki.finih.govresearchgate.net
Table 3: Conditions for Carbamate Cleavage and Modification
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Acid Hydrolysis | Aqueous Acid | Amine, Methanol, CO₂ | zendy.io |
| Base Hydrolysis | 20% aq. Ethanol, KOH, Reflux | Amine, Methanol, CO₂ | archive.orgccl.net |
The methyl ester portion of the carbamate is primarily modified through reactions that cleave the carbonyl-oxygen bond, as seen in hydrolysis and transcarbamoylation. Direct modification of the methyl group itself is less common. However, the entire methoxycarbonyl group can be altered or used in further synthetic steps.
One significant transformation is the conversion to other functional groups via the isocyanate intermediate, which is accessible through thermal or chemical means. The Curtius rearrangement, for example, transforms acyl azides into isocyanates, which can then be trapped by alcohols to form carbamates. nih.govwikipedia.org While this is a synthetic route to carbamates, the isocyanate intermediate represents a point of synthetic divergence.
Additionally, the carbamate nitrogen can be reacted with aldehydes, such as formaldehyde, to form methylol derivatives, which can then be etherified by reaction in an alcohol medium. google.com This modifies the N-H bond of the carbamate rather than the methyl ester moiety directly, but it represents a key reactivity pattern for carbamate groups.
Methyl N Azetidin 3 Yl Carbamate As a Versatile Synthetic Building Block
Scaffold for Advanced Heterocyclic Synthesis
The inherent ring strain and defined stereochemistry of the azetidine (B1206935) core in methyl N-(azetidin-3-yl)carbamate make it an attractive foundation for constructing more elaborate heterocyclic systems. Chemists leverage the reactivity of the ring nitrogen and the functionality at the 3-position to build novel fused and spirocyclic frameworks.
The synthesis of fused and spirocyclic azetidines is a key strategy in medicinal chemistry to explore three-dimensional chemical space, which can lead to improved pharmacological properties. The azetidine moiety can be incorporated into these complex structures to act as a bioisosteric replacement for other common rings, such as piperidine (B6355638) or morpholine. nih.govresearchgate.net
One common approach involves using protected azetidin-3-ones, direct precursors to this compound, as the starting point. For instance, spirocyclic azetidines can be synthesized from common cyclic carboxylic acids in a two-step sequence involving the formation of an azetidinone followed by reduction. nih.gov Another powerful method is the titanium-mediated synthesis from oxime ethers, which uses a titanacyclopropane intermediate to construct the spiro-azetidine core in a single step. nih.gov This method provides access to previously unreported and structurally diverse NH-azetidines. nih.gov
Furthermore, densely functionalized azetidines can be used to access a wide variety of fused and spirocyclic systems through methods like ring-closing metathesis. nih.gov For example, N-alkylation of a protected azetidine with allyl bromide, followed by treatment with a Grubbs catalyst, can yield fused eight-membered rings. nih.gov Spirocyclic azetidines have also been synthesized and show promise in developing new therapeutics, including novel analogs of the anticancer drug Sonidegib and the antibiotic Danofloxacine. researchgate.net A series of novel spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s have been synthesized and demonstrated high in vitro activity against M. tuberculosis. mdpi.com
Table 1: Examples of Fused and Spirocyclic Azetidine Synthesis Strategies
| Starting Material Type | Reaction/Strategy | Resulting System | Reference |
| Cyclic Carboxylic Acids | Azetidinone formation, then reduction | Spirocyclic Azetidines | nih.gov |
| Oxime Ethers | Ti(IV)-mediated cyclization | Spirocyclic NH-Azetidines | nih.gov |
| N-allyl Azetidines | Ring-Closing Metathesis (RCM) | Fused 8-membered rings | nih.gov |
| Azetidin-3-one (B1332698) derivatives | Multi-step synthesis | Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | mdpi.com |
Beyond simple fused or spirocyclic systems, the azetidine core serves as a key building block for more complex polycyclic architectures. These scaffolds are of significant interest in drug discovery as they can present functional groups in precise three-dimensional orientations, leading to high-affinity interactions with biological targets. The synthesis of these systems often relies on multi-step sequences that build upon a pre-formed, functionalized azetidine ring. nih.gov
A notable example is the elaboration of a highly functionalized azetidine to create fused, bridged, and spirocyclic ring systems. nih.gov By applying sequential reactions such as N-alkylation and ring-closing metathesis, an azetidine can be integrated into a larger polycyclic framework, such as a fused azetidine-containing 8-membered ring system. nih.gov This strategic incorporation allows for the generation of diverse, lead-like molecules suitable for targeting the central nervous system. nih.gov
Precursor for Conformationally Restricted Amino Acid Analogs
The rigid structure of the azetidine ring is ideal for creating conformationally restricted analogs of natural amino acids. These unnatural amino acids are powerful tools in peptide science, offering a way to control the secondary structure of peptides and improve their metabolic stability and binding affinity.
This compound and its derivatives are valuable precursors for azetidine-containing amino acids. A common synthetic strategy begins with a protected azetidin-3-one, which undergoes a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester like methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This intermediate can then undergo an aza-Michael addition with various nitrogen-containing heterocycles. mdpi.com This method is versatile and allows for the construction of a C-N bond to create a variety of functionalized 3-substituted 3-(acetoxymethyl)azetidines with high to excellent yields. mdpi.comresearchgate.net These products are essentially protected forms of novel, non-proteinogenic amino acids containing the azetidine ring.
Table 2: Synthesis of Azetidine-Derived Amino Acids via Aza-Michael Addition
| Step | Reaction | Intermediate/Product | Purpose | Reference |
| 1 | Horner-Wadsworth-Emmons | Methyl (N-Boc-azetidin-3-ylidene)acetate | Creates an α,β-unsaturated ester for Michael addition. | mdpi.comresearchgate.net |
| 2 | Aza-Michael Addition | Methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates | Introduces diverse functionality at the 3-position. | mdpi.com |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation. Azetidine-derived amino acids are excellent building blocks for peptidomimetics because their rigid four-membered ring imparts a predictable conformational constraint on the peptide backbone.
When an unnatural amino acid like one derived from azetidine is incorporated into a peptide sequence, it can induce specific turns or folds, effectively mimicking the bioactive conformation of a natural peptide. mdpi.com The synthesis of α/β-mixed peptides using novel unnatural amino acids has demonstrated the feasibility of this approach. mdpi.com By replacing a natural amino acid with an azetidine-based analog, researchers can create peptidomimetics with increased resistance to proteases and potentially higher binding affinity and selectivity for their targets.
Role in Chemical Probe Development
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's biological function. The unique structural features of this compound and its derivatives make them valuable components in the design of potent and selective chemical probes.
A prominent example is the development of UNC1215, a chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a protein involved in transcriptional repression. researchgate.net In the optimization process that led to UNC1215, various heterocyclic amines were explored as replacements for a piperidine group. The azetidine moiety proved to be a critical component for achieving high potency. UNC1215 binds to L3MBTL3 with a dissociation constant (Kd) of 120 nM and exhibits over 50-fold selectivity against other members of the same protein family. researchgate.net
Similarly, in the development of chemical probes for BRD9, a bromodomain-containing protein, an azetidine substituent was found to be optimal. mdpi.com The azetidine group was shown to interact favorably with the backbone carbonyl of a histidine residue (His42) in the protein's binding pocket without disrupting important T-stacking interactions, contributing to low nanomolar activity and improved selectivity. mdpi.com
Design of Structural Probes for Mechanistic Chemical Biology
The functional handles present in this compound, namely the secondary amine within the azetidine ring and the carbamate (B1207046) group, provide strategic points for the attachment of reporter tags. These tags, which can include fluorophores (dyes) or affinity labels like biotin, transform the core molecule into a structural probe. Such probes are invaluable tools in mechanistic chemical biology, enabling researchers to investigate the interactions of the azetidine scaffold with biological targets.
The synthesis of these probes typically involves late-stage functionalization. For instance, the azetidine nitrogen can be chemoselectively modified after the initial construction of a more complex molecule containing the this compound unit. This approach allows for the introduction of a variety of tags, such as dyes and biotin, onto macrocyclic peptide structures, facilitating studies on their cellular uptake, localization, and binding partners. magtech.com.cnresearchgate.net
Utility in Generating Chemical Libraries for Target Deconvolution
Chemical libraries composed of diverse but structurally related small molecules are essential for identifying and validating new drug targets, a process known as target deconvolution. This compound and its derivatives serve as excellent starting points for the construction of such libraries due to the multiple vectors for diversification on the azetidine ring.
One notable application is in the synthesis of densely functionalized spirocyclic azetidines. youtube.com By leveraging the reactivity of the azetidine core, a large library of compounds can be generated through solid-phase synthesis. For example, a 1976-membered library of spirocyclic azetidines has been created, showcasing the potential for generating significant chemical diversity from a common azetidine-based scaffold. youtube.com Such libraries, with their varied three-dimensional shapes, are then screened against biological systems to identify molecules that elicit a specific phenotypic response. The subsequent identification of the protein targets of these "hit" molecules is a key step in understanding disease pathways and discovering novel therapeutic interventions.
Synthetic Intermediate for Complex Molecular Architectures
Beyond its use in chemical biology, this compound is a valuable building block in multistep organic synthesis, providing access to a wide array of more complex molecules.
Routes to Functionalized Azetidine Derivatives in Multistep Syntheses
The inherent reactivity of the azetidine ring, often enhanced by the protecting group on the nitrogen, allows for a variety of synthetic transformations. The N-Boc (tert-butyloxycarbonyl) protected version of 3-aminoazetidine is a common precursor that highlights the synthetic utility of this class of compounds.
One powerful method for functionalization is the aza-Michael addition. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate can be synthesized from (N-Boc)azetidin-3-one. This α,β-unsaturated ester can then react with various heterocyclic amines to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.gov This approach provides a straightforward route to novel heterocyclic amino acid derivatives containing the azetidine moiety.
Another strategy involves the N-alkylation of the azetidine nitrogen, followed by further transformations. For example, N-allyl protected azetidine derivatives can undergo ring-closing metathesis to form fused eight-membered ring systems. youtube.com The following table outlines a selection of synthetic transformations starting from functionalized azetidines:
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-Boc-azetidin-3-one | 1. Horner-Wadsworth-Emmons reaction; 2. Aza-Michael addition with azetidine, DBU, acetonitrile (B52724), 65°C | Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | 64% | nih.gov |
| N-Allyl-3-(4-bromophenyl)-4-(cyanomethyl)azetidine | 1. N-alkylation with allyl bromide; 2. Grubbs 1st generation catalyst | Fused 8-membered ring system | 65-76% | youtube.com |
| N-(t-butyl)-azetidin-3-ol | 1. Mesylation; 2. Displacement with an amine; 3. Dealkylation | 3-Aminoazetidine derivative | Not specified | colab.ws |
These examples underscore the versatility of the azetidine scaffold in constructing complex molecular architectures through a variety of synthetic routes.
Transformations to other Carbamate-Containing Scaffolds
While often retained in the final product, the carbamate group of this compound can also participate in or direct transformations to other carbamate-containing scaffolds. This concept, known as scaffold hopping, is a valuable strategy in drug discovery for identifying novel chemical series with improved properties.
Rearrangement reactions are one class of transformations that can lead to new scaffolds. For example, the magtech.com.cnnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides, formed from the reaction of N-carbamate protected aziridines with metal carbenoids, can lead to the ring expansion to form azetidines. nih.gov Although this example illustrates a route to azetidines, similar principles of rearrangement could potentially be applied to N-functionalized azetidine carbamates to access different ring systems. The regioselectivity of ring-opening reactions of unsymmetrical azetidines is highly dependent on the substituents, with electronic effects often dictating the outcome. magtech.com.cn
Furthermore, the carbamate moiety itself can be the site of transformation. While specific examples starting from this compound are not prevalent in the literature, general methods for carbamate synthesis and modification, such as the Curtius rearrangement, can be envisioned. epa.gov This reaction transforms a carboxylic acid into an isocyanate, which can then be trapped by an alcohol to form a carbamate. In a reverse sense, the carbamate could potentially be hydrolyzed and the resulting amine used in a subsequent scaffold-modifying reaction. The strategic application of such reactions could allow for the transformation of the azetidine core into other heterocyclic systems while retaining a carbamate functional group, thus enabling exploration of new chemical space.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of methyl N-(azetidin-3-yl)carbamate, providing detailed information about its atomic framework, connectivity, and stereochemistry.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants
For instance, in derivatives where the azetidine (B1206935) nitrogen is protected by a tert-butoxycarbonyl (Boc) group, the protons of the azetidine ring typically appear in distinct regions of the ¹H NMR spectrum. The methine proton at the C3 position, bearing the carbamate (B1207046) group, would be expected to resonate downfield due to the deshielding effect of the adjacent nitrogen and carbamate functionality. The methylene (B1212753) protons on the azetidine ring (at C2 and C4) would exhibit complex splitting patterns due to both geminal and vicinal coupling. The methyl protons of the carbamate group would appear as a singlet, typically in the range of 3.6-3.8 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carbamate is the most deshielded, appearing at the lower end of the spectrum. The azetidine ring carbons would have characteristic shifts, with the C3 carbon being influenced by the nitrogen substituent. The methyl carbon of the carbamate group would resonate at the higher field end of the spectrum. A general understanding of ¹³C NMR chemical shift ranges helps in the initial assignment of carbon types (e.g., alkanes, ethers, carbonyls). wisc.edu
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Analogs
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Carbamate N-H | Variable | - | Broad singlet, exchangeable with D₂O |
| Azetidine C3-H | Downfield (e.g., ~4.0-4.5) | Downfield (e.g., ~45-55) | Methine proton adjacent to two nitrogen atoms |
| Azetidine CH₂ | Complex multiplets (e.g., ~3.5-4.2) | (e.g., ~50-60) | Diastereotopic protons with geminal and vicinal coupling |
| Carbamate O-CH₃ | Singlet (e.g., ~3.7) | (e.g., ~52) | Methyl group attached to carbamate oxygen |
| Carbamate C=O | - | Very Downfield (e.g., ~156) | Carbonyl carbon |
Note: These are predicted values based on general principles and data from related structures. Actual values can vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
To unambiguously assign the complex NMR spectra of this compound and its derivatives, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a COSY spectrum would show correlations between the C3-H proton and the adjacent methylene protons on the azetidine ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the proton resonances to their corresponding carbon atoms in the ¹³C spectrum. For example, the signal for the C3 methine proton in the ¹H spectrum would correlate with the C3 carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for piecing together the molecular skeleton. For example, the methyl protons of the carbamate group would show a correlation to the carbonyl carbon of the carbamate, and the C3-H proton would show correlations to the C2 and C4 carbons of the azetidine ring. The use of these 2D NMR techniques has been instrumental in the structural assignment of complex organic molecules. mdpi.com
Stereochemical Assignment using NOESY/ROESY Experiments
For derivatives of this compound that contain stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial arrangement of substituents on the azetidine ring can be determined. For example, in a substituted azetidine, the observation of a NOE between a substituent and a specific ring proton can establish its cis or trans relationship.
¹⁵N and ¹⁹F NMR for Nitrogen and Fluorine-Containing Derivatives
When dealing with derivatives of this compound that incorporate nitrogen-15 (B135050) (¹⁵N) isotopes or fluorine (¹⁹F) atoms, ¹⁵N and ¹⁹F NMR spectroscopy provide direct insight into the electronic environment of these nuclei.
¹⁵N NMR: Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the azetidine ring and the carbamate group. Chemical shifts in ¹⁵N NMR are sensitive to hybridization and substitution.
¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts of ¹⁹F are very sensitive to the electronic environment, and fluorine-fluorine or fluorine-proton coupling constants can provide valuable structural information. The introduction of fluorine can also induce observable changes in the ¹H and ¹³C NMR spectra due to its high electronegativity and through-space coupling effects. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the molecular weight and elemental composition of this compound.
Accurate Mass Determination for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₅H₁₀N₂O₂), the expected monoisotopic mass is 130.07423 Da. HRMS analysis would confirm this mass with high accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is routinely used to confirm the identity of synthesized compounds. rsc.org
Interactive Data Table: HRMS Data for Related Azetidine Compounds
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| tert-butyl N-(azetidin-3-yl)-N-methylcarbamate | C₉H₁₈N₂O₂ | 187.1441 | - | uni.lu |
| Isopropyl azetidin-3-yl(methyl)carbamate | C₈H₁₆N₂O₂ | - | - | bldpharm.com |
| tert-Butyl azetidin-3-ylcarbamate hydrochloride | C₈H₁₇ClN₂O₂ | - | - | bldpharm.com |
Note: The table presents data for structurally similar compounds to illustrate the application of HRMS. The "Found Mass" would be determined experimentally.
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]+• would be expected. The fragmentation is governed by the functional groups present: the azetidine ring, the secondary amine, and the methyl carbamate moiety.
Key fragmentation pathways for similar structures include:
Alpha-Cleavage: A dominant fragmentation pathway for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For the azetidine ring, this would lead to the opening of the four-membered ring, a characteristic fragmentation for cyclic amines.
Carbamate Fragmentation: The carbamate group can fragment in several ways. A common fragmentation is the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy (B1213986) radical (-OCH₃). Cleavage of the N-C(O) bond can also occur.
Loss of Small Molecules: The loss of small, stable neutral molecules is a common feature. For instance, in related amide compounds, a McLafferty rearrangement can occur if the alkyl chain length allows, though this is less likely for the core azetidine structure itself. miamioh.edu
The fragmentation pattern provides a fingerprint that helps to confirm the compound's structure by piecing together the masses of the observed fragment ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Identification of Characteristic Functional Group Vibrations (e.g., Carbamate C=O, N-H)
The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. While a spectrum for the specific title compound is not detailed in the provided search results, data from closely related derivatives, such as trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, offer valuable insights into the expected vibrational frequencies. mdpi.com
In a low-polarity solvent, the carbamate N-H stretch is observed as a distinct band. mdpi.com For instance, in one derivative, this was centered around 3369 cm⁻¹. mdpi.com The carbonyl (C=O) stretch of the carbamate group is a strong, prominent band typically found in the region of 1730-1680 cm⁻¹. The N-H bending vibration is also expected, usually in the 1650-1550 cm⁻¹ region. The C-N stretching vibrations of the azetidine ring and the carbamate would appear in the fingerprint region (below 1500 cm⁻¹).
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| N-H (Carbamate & Azetidine) | Stretch | 3400 - 3200 | Medium, Broad |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium to Strong |
| C=O (Carbamate) | Stretch | 1730 - 1680 | Strong |
| N-H | Bend | 1650 - 1550 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-O (Carbamate) | Stretch | 1300 - 1200 | Strong |
X-ray Crystallography
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and conformational details.
Elucidation of Solid-State Structures and Conformations of Derivatives
While crystallographic data for this compound itself is not available, studies on its derivatives provide critical insights into the likely solid-state conformation. For example, the structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was elucidated through X-ray diffraction of a co-crystal with water. mdpi.com Such studies reveal the puckering of the azetidine ring and the relative orientation of the substituents. The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The substituents can exist in different spatial arrangements, and their conformation is stabilized by various intramolecular and intermolecular interactions. mdpi.com
Analysis of Intermolecular Interactions in Crystalline Forms
The crystalline packing of these molecules is heavily influenced by hydrogen bonding. In the solid-state structure of the aforementioned N-oxide derivative, intermolecular hydrogen bonds play a crucial role. mdpi.com For example, the carbamate N-H group of one molecule can form a hydrogen bond with the N-oxide oxygen atom of a neighboring molecule. mdpi.com The presence of both hydrogen bond donors (N-H groups) and acceptors (carbamate carbonyl oxygen, azetidine nitrogen) in this compound allows for the formation of extensive hydrogen-bonding networks in the crystal lattice, which dictates the packing arrangement and contributes to the stability of the crystalline form.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. Given the polar nature of the compound, containing multiple nitrogen and oxygen atoms, specific chromatographic techniques are particularly suitable.
Purification is often achieved using flash column chromatography on a solid support like silica (B1680970) gel. rsc.org A solvent system, typically a mixture of a non-polar solvent (e.g., heptane, ethyl acetate) and a more polar solvent (e.g., methanol (B129727), dichloromethane), is used to elute the compound from the column, separating it from impurities with different polarities.
For purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase and normal-phase HPLC can be employed. Purity is typically determined by integrating the peak area of the compound of interest and comparing it to the total area of all observed peaks in the chromatogram. Commercial batches of related compounds often report purities of 95% or higher, as determined by such methods. sigmaaldrich.com
Advanced HPLC and GC Methods for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity of "this compound" and separating its potential isomers. The choice between these methods often depends on the compound's volatility and thermal stability.
Given that many carbamates can be thermally labile, HPLC is often the preferred method for purity analysis. qscience.com For "this compound," a reversed-phase HPLC (RP-HPLC) method would be a suitable approach. A typical system would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the carbamate functional group exhibits UV absorbance.
Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. iajps.com A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating impurities with a wide range of polarities. acs.org
Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be utilized, particularly if derivatization is employed to enhance volatility and thermal stability. scispec.co.thnih.gov However, the potential for on-column degradation of carbamates needs to be carefully evaluated. qscience.com If direct GC analysis is challenging, derivatization of the N-H group in the azetidine ring or the carbamate nitrogen could be explored.
Isomer Separation:
If "this compound" is synthesized as a racemic mixture, the separation of enantiomers is crucial, especially for pharmaceutical applications where single enantiomers often exhibit desired therapeutic activity. Chiral HPLC is the most common and effective technique for this purpose. mdpi.com This involves the use of a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carbamates. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase (often a mixture of alkanes and an alcohol modifier in normal-phase mode) is critical for achieving baseline separation of the enantiomers. nih.gov The development of such a method would involve screening various chiral columns and mobile phase compositions to find the optimal conditions for resolution.
Table 1: Hypothetical HPLC Parameters for Purity and Chiral Separation of this compound
| Parameter | Purity Analysis (RP-HPLC) | Isomer Separation (Chiral HPLC) |
| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 220 nm |
| Column Temp. | 30 °C | 25 °C |
| Injection Vol. | 10 µL | 10 µL |
This table presents a hypothetical set of starting parameters for method development and is not based on experimentally verified data for this specific compound.
Preparative Chromatography for Isolation of Synthetic Products
Following the synthesis of "this compound," purification is essential to remove unreacted starting materials, by-products, and other impurities. Preparative chromatography is a key technique for isolating the target compound in high purity and on a larger scale than analytical chromatography.
Flash Column Chromatography:
For routine purification in a research setting, flash column chromatography is a widely used and efficient method. This technique utilizes a stationary phase, typically silica gel, and a solvent system of appropriate polarity to separate the components of a mixture. The selection of the eluent is guided by preliminary analysis using thin-layer chromatography (TLC). For "this compound," a polar compound, a solvent system such as dichloromethane (B109758)/methanol or ethyl acetate/methanol with a small amount of a basic additive like triethylamine (B128534) (to prevent tailing on the silica gel) could be effective. The process involves loading the crude product onto the column and eluting with the chosen solvent system, collecting fractions, and analyzing them to identify those containing the pure product.
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For achieving very high purity or for separating closely related impurities that are difficult to resolve by flash chromatography, preparative HPLC is the method of choice. lcms.cz This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
The method development for preparative HPLC often begins with optimizing the separation on an analytical scale. Once optimal conditions (column chemistry, mobile phase) are identified, the method is scaled up to a preparative column. The goal is to maximize the throughput while maintaining the required purity of the collected fractions. After the chromatographic run, the fractions containing the purified "this compound" are combined, and the solvent is removed, typically by rotary evaporation, to yield the final, purified compound.
Table 2: General Approaches for Preparative Chromatography of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Methanol with Triethylamine | Primary purification of crude synthetic product. |
| Preparative HPLC | C18 or other appropriate bonded phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid or ammonia) | High-purity isolation; separation of challenging impurities or isomers. |
This table outlines general strategies for the purification of "this compound" based on common practices for similar compounds.
Computational and Theoretical Investigations of Methyl N Azetidin 3 Yl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), provide a foundational understanding of a molecule's properties at the electronic level. For methyl N-(azetidin-3-yl)carbamate, these calculations are crucial for predicting its geometry, stability, and spectroscopic signatures.
Conformational Analysis and Energy Minima
The conformational flexibility of this compound is primarily centered around the rotatable bonds of the carbamate (B1207046) side chain and the puckering of the azetidine (B1206935) ring. The carbamate functional group itself can exist in different conformations due to rotation around the C-N bond. This rotation is subject to a notable energy barrier due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. nih.gov
Two principal planar conformations, syn and anti (also referred to as cis and trans), describe the arrangement of the atoms in the carbamate group. nih.gov For many carbamates, the anti conformation is slightly more stable, though the energy difference can be small, leading to the presence of both rotamers in equilibrium. nih.gov In the case of this compound, the bulky azetidine ring likely influences this preference.
Theoretical calculations can map the potential energy surface by systematically rotating the key dihedral angles. The primary dihedral angles of interest would be:
ω (O=C-N-C): Defines the syn/anti conformation of the carbamate.
τ (C-N-C-C): Describes the orientation of the carbamate relative to the azetidine ring.
Below is an illustrative data table of computationally derived relative energies for possible conformers.
| Conformer | Azetidine Puckering | Carbamate Orientation | Relative Energy (kcal/mol) |
| 1 | Puckered | Equatorial-anti | 0.00 |
| 2 | Puckered | Equatorial-syn | 1.20 |
| 3 | Puckered | Axial-anti | 2.50 |
| 4 | Puckered | Axial-syn | 3.80 |
| 5 | Planar | Equatorial-anti | 5.50 |
| Note: These values are illustrative and represent typical energy differences found in related systems. Actual values would require specific DFT calculations. |
Electronic Structure and Bonding Characteristics
The electronic structure of this compound is characterized by the interplay between the strained azetidine ring and the resonant carbamate group. The carbamate moiety features significant electron delocalization, as depicted by its resonance structures. nih.gov This delocalization results in a planar arrangement of the O=C-N atoms and imparts a partial double bond character to the C-N bond.
Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution across the molecule. These calculations typically reveal a significant negative charge on the carbonyl oxygen and a distribution of positive charge on the adjacent carbon and nitrogen atoms. The nitrogen atom of the azetidine ring, being a secondary amine, also represents a site of high electron density and is a key hydrogen bond acceptor.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical indicators of chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, indicating these are the most likely sites for electrophilic attack. The LUMO is likely centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's kinetic stability and chemical hardness.
Theoretical Predictions of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to interpret experimental data or to identify the molecule in complex mixtures. Theoretical predictions for NMR, IR, and other spectroscopic techniques can be made with a high degree of accuracy.
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N), it is possible to predict the chemical shifts. These calculations would be sensitive to the conformational state of the molecule, and the predicted shifts could help in assigning the signals observed in experimental NMR spectra. For instance, the chemical shifts of the protons and carbons in the azetidine ring would be distinct from those in the methyl carbamate portion.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This would show characteristic peaks for the C=O stretch of the carbamate (typically around 1700-1730 cm⁻¹), the N-H bend, and the C-N stretches. These predicted spectra are invaluable for confirming the synthesis and purity of the compound.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior, reactivity, and interactions over time.
Simulation of Reaction Pathways and Transition States
Molecular modeling can be employed to investigate the synthesis of this compound. A plausible synthetic route involves the reaction of 3-aminoazetidine with a methylating agent for the carbamate function, such as methyl chloroformate or dimethyl carbonate.
Computational simulations can elucidate the step-by-step mechanism of such a reaction. This involves:
Reactant Complex Formation: Modeling the initial approach of the reactants.
Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state. The geometry and energy of the transition state determine the activation energy and, consequently, the reaction rate. For example, in the reaction with methyl chloroformate, the transition state would involve the nucleophilic attack of the azetidine's amino group on the carbonyl carbon of the chloroformate.
Intermediate and Product Formation: Following the reaction trajectory from the transition state to any intermediates and finally to the product complex.
A comprehensive computational study of a palladium-catalyzed carbamate synthesis revealed a multi-step pathway involving ligand dissociation, intermediate formation, and hydrogenation, with the catalyst playing a crucial role in stabilizing intermediates and lowering activation barriers. mdpi.com Similar methodologies could be applied to explore catalyzed or uncatalyzed synthetic routes to this compound, providing a detailed energy profile for the entire reaction.
Computational Assessment of Chemical Reactivity and Selectivity
The chemical reactivity of this compound can be assessed computationally by examining various reactivity descriptors derived from DFT calculations. These include the HOMO/LUMO energies, the Fukui functions (which identify the most electrophilic and nucleophilic sites in a molecule), and the electrostatic potential map.
The molecule presents several potential sites for chemical reactions:
Azetidine Nitrogen: This secondary amine is nucleophilic and can participate in reactions such as alkylation, acylation, or act as a base.
Carbamate Nitrogen: While the lone pair is involved in resonance, this nitrogen can still exhibit reactivity, particularly after deprotonation.
Carbonyl Carbon: This site is electrophilic and susceptible to attack by nucleophiles.
Azetidine Ring: The strained four-membered ring can undergo ring-opening reactions under certain conditions, a reactivity pattern observed in other azetidine derivatives. acs.orgacs.org
Molecular dynamics simulations can be used to model the interaction of the molecule with other chemical species, such as enzymes or catalysts. These simulations can reveal preferred binding modes and predict the selectivity of reactions. For example, by simulating the approach of an electrophile, it would be possible to determine whether it preferentially attacks the azetidine nitrogen or another site, thus predicting the regioselectivity of a reaction. This predictive power is a cornerstone of modern chemical research and drug design.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Azetidine (B1206935) Carbamates
The development of efficient and sustainable methods for the synthesis of azetidine carbamates, including methyl N-(azetidin-3-yl)carbamate, is a primary area for future research. Current methodologies often involve multi-step sequences, and there is a considerable scope for improvement in terms of yield, atom economy, and environmental impact.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry offer a roadmap for developing more environmentally benign synthetic routes to azetidine carbamates. Future research could focus on the utilization of safer solvents, renewable starting materials, and catalytic methods that minimize waste generation.
One promising green approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent. DMC is a non-toxic alternative to hazardous phosgene (B1210022) derivatives traditionally used in carbamate (B1207046) synthesis. A potential green synthesis of this compound could involve the direct reaction of 3-aminoazetidine with DMC.
Another avenue lies in the application of the Hofmann rearrangement under greener conditions. Traditional Hofmann rearrangements often utilize stoichiometric amounts of hazardous reagents. A greener alternative involves an oxidative rearrangement of amides using reagents like oxone and a catalytic source of chloride in the presence of an alcohol, which could be adapted for the synthesis of azetidine carbamates from corresponding amides. nih.gov This method avoids the use of toxic and corrosive reagents, generating fewer harmful byproducts. nih.gov
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Key Reagents/Conditions | Potential Advantages |
| Dimethyl Carbonate (DMC) Chemistry | 3-Aminoazetidine, Dimethyl Carbonate, Catalyst | Non-toxic reagent, high atom economy, reduced waste. |
| Green Hofmann Rearrangement | Azetidine-3-carboxamide, Oxone, KCl (cat.), Methanol (B129727) | Avoids toxic phosgene derivatives, milder reaction conditions. nih.gov |
| Biocatalytic Synthesis | Lipase-catalyzed aminolysis of a suitable carbonate | High selectivity, mild conditions, biodegradable catalysts. |
Exploration of Unconventional Activation Methods
Unconventional activation methods, such as photochemistry and mechanochemistry, represent largely unexplored territories for the synthesis of this compound. These methods can often provide unique reactivity and selectivity compared to traditional thermal methods.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the synthesis of functionalized azetidines. chemrxiv.org Future work could explore the photochemical synthesis of a precursor to this compound, potentially offering a scalable and efficient route. chemrxiv.org Visible-light-mediated processes, in particular, are gaining traction due to their milder reaction conditions and sustainability. chemrxiv.org
Mechanochemistry, the use of mechanical force to induce chemical reactions, is another promising area. Ball milling could be investigated for the solvent-free synthesis of this compound, which would significantly reduce the environmental impact of the process.
Expansion of Reactivity Profiles
The strained azetidine ring and the reactive carbamate group in this compound suggest a rich and varied reactivity profile that is yet to be fully explored.
Investigation of Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in modern organic synthesis. This compound and its derivatives could serve as novel substrates or organocatalysts themselves.
The azetidine nitrogen can act as a Lewis base, and the carbamate NH can participate in hydrogen bonding, making it a potential candidate for bifunctional organocatalysis. Future research could investigate the application of chiral derivatives of this compound in asymmetric transformations.
Furthermore, the ring strain of the azetidine can be harnessed in organocatalytic ring-opening reactions to generate valuable functionalized acyclic amines. Acid-mediated ring expansion of azetidine carbamates has been shown to produce 1,3-oxazinan-2-ones, which are valuable scaffolds in medicinal chemistry. acs.org The mechanism is proposed to involve protonation of the azetidine nitrogen, followed by ring-opening to form a carbocation intermediate that is trapped by the carbamate oxygen. acs.org
Application in New Cross-Coupling Chemistries (e.g., Suzuki-Miyaura with Azetidine Hybrids)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be envisioned as a versatile building block or ligand in such reactions.
The Suzuki-Miyaura cross-coupling of aryl carbamates has been demonstrated, providing a method to form biaryl compounds from phenol (B47542) derivatives. nih.gov While this typically involves aryl carbamates, future research could explore the development of related nickel- or palladium-catalyzed cross-coupling reactions where the azetidine moiety of this compound acts as a directing group or a ligand. The use of N-heterocyclic carbene (NHC)-palladium complexes has shown promise in the Suzuki-Miyaura coupling of challenging substrates, and an azetidine-based ligand could offer unique steric and electronic properties. acs.org
The development of palladium complexes bearing azetidine-based ligands could lead to novel catalytic systems with enhanced activity and selectivity. The synthesis and catalytic activity of palladium complexes with various nitrogen-containing ligands are areas of active research. nih.gov
Table 2: Potential Cross-Coupling Applications of this compound Derivatives
| Reaction Type | Role of Azetidine Carbamate | Potential Catalyst System | Expected Product |
| Suzuki-Miyaura Coupling | Ligand | Palladium(II) acetate (B1210297), (i-Pr)₂NH lookchem.com | Biaryls, Heterobiaryls |
| Buchwald-Hartwig Amination | Ligand | Pd(dba)₂, BINAP | Aryl amines |
| C-H Activation/Functionalization | Directing Group | Rh(III) or Pd(II) catalysts | Functionalized azetidines |
Advanced Materials Science Applications
The incorporation of the rigid and polar azetidine ring, along with the hydrogen-bonding capability of the carbamate group, makes this compound an attractive building block for the synthesis of advanced materials with novel properties.
The ring-opening polymerization (ROP) of azetidines is a known method for producing polyamines. rsc.org Future studies could investigate the controlled ROP of this compound or its derivatives to create novel functional polymers. The resulting polymers would possess pendant carbamate groups, which could be further functionalized or utilized for applications such as drug delivery, gene transfection, or as coatings. The anionic ring-opening polymerization of N-activated azetidines has been reported, suggesting a potential pathway for polymer synthesis. rsc.org
Furthermore, azetidine-containing molecules have been shown to exhibit interesting photophysical properties. For instance, azetidine-substituted coumarins have been developed as improved photoremovable protecting groups. thieme-connect.com The unique electronic properties of the strained azetidine ring can influence the fluorescence and quantum yield of fluorophores. This opens up possibilities for designing novel fluorescent probes and sensors based on the this compound scaffold.
The synthesis of azetidine-based energetic materials through photochemical methods has also been reported, highlighting the potential of this scaffold in high-energy density materials. chemrxiv.org The introduction of the carbamate group could modulate the energetic properties and stability of such materials.
Table 3: Potential Material Science Applications
| Application Area | Proposed Approach | Key Properties Conferred by Azetidine Carbamate |
| Functional Polymers | Ring-Opening Polymerization (ROP) | Pendant carbamate groups for post-polymerization modification, enhanced thermal stability. |
| Fluorescent Probes | Incorporation into fluorophore scaffolds | Modulation of quantum yield and photostability due to the strained ring. |
| Energetic Materials | Nitration of the azetidine ring or carbamate | Increased density and oxygen balance. chemrxiv.org |
Potential in Polymer Science as Monomers or Cross-linkers
The strained azetidine ring is a key feature that makes its derivatives, including this compound, promising candidates for polymer science. The ring strain of azetidines, which is approximately 25.4 kcal/mol, is a driving force for ring-opening polymerization (ROP), a process that can lead to the formation of polyamines. rsc.orgrsc.org Both cationic and anionic ROP mechanisms have been explored for azetidines, yielding polymers with diverse architectures, from linear to branched. rsc.org
Furthermore, the carbamate group itself presents interesting possibilities. The N-H bond in the carbamate can participate in hydrogen bonding, which could influence the stereochemistry and properties of the resulting polymer. Additionally, the bifunctional nature of this compound, with its reactive azetidine ring and the carbamate group, suggests its potential use as a cross-linking agent to create polymer networks with tailored properties.
Future research could focus on:
Investigating the cationic and anionic ring-opening polymerization of this compound to synthesize novel polyamines.
Studying the effect of the methyl carbamate substituent on the polymerization kinetics and the properties of the resulting polymers.
Exploring the use of this compound as a cross-linker in the formation of functional polymer gels and networks.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier for this compound. The molecule possesses key features that are conducive to forming well-defined supramolecular structures. The secondary amine in the azetidine ring and the N-H proton of the carbamate group can act as hydrogen bond donors, while the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor.
These hydrogen bonding capabilities could be exploited to direct the self-assembly of the molecule into various architectures, such as sheets, helices, or more complex three-dimensional networks. nih.gov The formation of such ordered structures is often influenced by factors like solvent, temperature, and the presence of other interacting molecules. nso-journal.org
Recent research has demonstrated the use of 3-aminoazetidine (3-AAz) subunits in the synthesis of small macrocyclic peptides, where the azetidine ring acts as a turn-inducing element. nih.govacs.org This highlights the potential of the azetidine core in pre-organizing molecules for specific supramolecular arrangements. The integration of this compound into such systems could lead to new materials with interesting properties, such as gels or liquid crystals.
Prospective research in this area could involve:
Exploring the self-assembly behavior of this compound in different solvents and conditions.
Co-crystallization with other molecules to form multi-component supramolecular complexes. rsc.org
Incorporation of this molecule into larger supramolecular systems, such as rotaxanes or catenanes, to create novel molecular machines.
Interdisciplinary Chemical Applications
The versatility of the azetidine scaffold suggests that this compound could find applications in fields beyond polymer and supramolecular chemistry, including agrochemical research and catalysis.
Exploration as Scaffolds in Agrochemical Research
The development of new and effective agrochemicals is a constant necessity. The carbamate functional group is a well-known pharmacophore in a variety of commercial insecticides, where it acts by inhibiting the acetylcholinesterase enzyme. wikipedia.org Examples of carbamate-based insecticides include carbaryl (B1668338) and methomyl. wikipedia.org
The azetidine ring, being a bioisostere of other cyclic amines, can impart favorable pharmacokinetic properties to a molecule. Azetidine-containing compounds have been investigated for a wide range of biological activities. organic-chemistry.org The rigid structure of the azetidine ring can also help in locking a molecule into a specific conformation, which can be beneficial for its interaction with a biological target.
Therefore, this compound and its derivatives represent a promising starting point for the discovery of new agrochemicals. The combination of the carbamate group and the azetidine scaffold could lead to compounds with novel modes of action or improved properties compared to existing agrochemicals. Research has shown that substitutions on the N-aryl carbamate ring, such as with trifluoromethyl groups, can enhance antifungal activity. mdpi.com
Future studies in this domain could include:
Synthesis and screening of a library of derivatives of this compound for herbicidal, insecticidal, and fungicidal activity.
Investigation of the structure-activity relationships to optimize the biological activity.
Studies on the metabolic stability and environmental fate of these new potential agrochemicals.
Use in Catalyst Design and Ligand Development
Chiral azetidine-containing ligands have been successfully employed in asymmetric catalysis to control the stereochemical outcome of chemical reactions. acs.orgacs.org The rigidity of the azetidine ring can lead to a well-defined chiral environment around a metal center, which is crucial for high enantioselectivity. rsc.org Azetidine-based ligands have been used in a variety of catalytic reactions, including additions to aldehydes and Michael reactions. acs.orgacs.org
This compound, if synthesized in an enantiomerically pure form, could serve as a precursor to new chiral ligands. The secondary amine of the azetidine ring and the carbamate group could both be functionalized to introduce coordinating groups for metal binding. For example, the amine could be alkylated with a group containing a phosphine (B1218219) or another donor atom.
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, and the unique structural features of this compound make it an attractive building block for this purpose.
Potential research directions are:
The synthesis of enantiomerically pure this compound.
The derivatization of the chiral scaffold to create a library of new ligands.
The evaluation of these new ligands in a range of asymmetric catalytic transformations.
Emerging Analytical Techniques for Complex Azetidine Structures
The detailed structural elucidation of complex molecules like this compound and its potential derivatives is crucial for understanding their properties and function. Advanced spectroscopic techniques can provide deep insights into their three-dimensional structure and chirality.
Advanced Chiroptical Spectroscopy
For chiral molecules, chiroptical spectroscopy techniques are indispensable. Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful methods for determining the absolute configuration and conformational details of chiral molecules in solution. chemrxiv.orgcuni.cznih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its stereochemistry. rsc.org ROA, a related technique, measures the difference in the intensity of Raman scattered light using circularly polarized incident light. cuni.cznih.gov
Should enantiomerically pure samples of this compound or its derivatives be synthesized, VCD and ROA spectroscopy would be invaluable for:
Unambiguously determining their absolute configuration.
Studying their conformational preferences in solution.
Investigating their interactions with other molecules, such as in the formation of supramolecular assemblies or binding to biological targets.
These advanced spectroscopic techniques, in combination with computational modeling, can provide a detailed picture of the three-dimensional world of these complex azetidine structures, paving the way for their rational design and application in various fields.
In situ Reaction Monitoring using Spectroscopic Methods
The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a powerful tool for understanding reaction kinetics, mechanisms, and optimizing process parameters. For the synthesis of this compound, the application of various spectroscopic methods for in situ monitoring represents a significant avenue for future research. These techniques offer the potential to track the consumption of reactants and the formation of the product and any intermediates or byproducts in real-time, without the need for sample extraction and quenching.
Fourier-Transform Infrared (FT-IR) Spectroscopy
In situ FT-IR spectroscopy is a well-established technique for monitoring the progress of organic reactions. youtube.comnih.gov In the synthesis of this compound, this method could be employed to follow the key transformations by monitoring specific vibrational bands. The reaction involves the conversion of an amine group on the azetidine ring and a methyl carbonate derivative.
The progress of the reaction could be tracked by observing:
The decrease in the intensity of the N-H stretching vibrations of the primary or secondary amine starting material.
The appearance and increase in the intensity of the carbonyl (C=O) stretching band of the carbamate group, which is expected to have a characteristic frequency. researchgate.net
The appearance of the N-H bending vibration of the newly formed carbamate. youtube.com
Studies on the formation of other carbamates using in situ FT-IR have demonstrated the ability to distinguish between reactants, products, and intermediates, providing valuable kinetic data. researchgate.netresearchgate.netacs.orgacs.org For instance, research on the reaction of CO2 with amines to form carbamates has successfully utilized FT-IR to identify the characteristic absorption bands of the carbamate species as they form. researchgate.netacs.orgacs.org
Raman Spectroscopy
Raman spectroscopy offers several advantages for in situ reaction monitoring, particularly its low interference from water, making it suitable for aqueous reaction media. rsc.orgacs.org This technique provides information on the vibrational modes of molecules and can be used to monitor changes in the chemical structure during a reaction. rsc.orgresearchgate.net
For the synthesis of this compound, a Raman spectrometer could be coupled to the reaction vessel to:
Monitor the disappearance of vibrational modes associated with the starting materials.
Track the appearance of new peaks corresponding to the carbamate product. A key feature to monitor would be the symmetric stretching vibration of the carbamate group.
The use of portable Raman spectrometers has made this technique increasingly accessible for real-time analysis in various reaction setups, including those involving microwave promotion. researchgate.netoxinst.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ or online NMR spectroscopy is a highly specific and quantitative method for reaction monitoring. rsc.orgnih.gov It allows for the unambiguous identification and quantification of all soluble species in the reaction mixture. Both ¹H and ¹³C NMR spectroscopy could be employed to study the formation of this compound.
¹H NMR: The reaction progress can be followed by integrating the signals corresponding to specific protons of the reactant and product molecules. For example, the chemical shift of the proton on the carbon bearing the nitrogen in the azetidine ring would be expected to change upon carbamate formation.
¹³C NMR: This technique is particularly useful for observing the carbon environment. The formation of the carbamate can be monitored by the appearance of the signal for the carbonyl carbon of the carbamate group and the changes in the chemical shifts of the azetidine ring carbons. Studies on carbamate formation in other systems have shown that ¹³C NMR can be a very accurate tool for determining the speciation of amines and their reaction products. researchgate.net
Hypothetical Spectroscopic Data for In Situ Monitoring
To illustrate the application of these techniques, the following table presents hypothetical, yet plausible, spectroscopic data that could be used to monitor the formation of this compound.
| Spectroscopic Method | Starting Material (Azetidin-3-amine derivative) | Product (this compound) |
| FT-IR (cm⁻¹) | N-H stretch (amine): ~3300-3400 | N-H stretch (carbamate): ~3350C=O stretch (carbamate): ~1700-1720 |
| Raman (cm⁻¹) | C-N stretch: ~1050-1100 | Carbamate symmetric stretch: ~1000-1050 |
| ¹H NMR (ppm) | CH-N proton: ~3.5 | CH-N proton: ~4.0 |
| ¹³C NMR (ppm) | C-N carbon: ~50 | C-N carbon: ~55C=O (carbamate): ~155-160 |
This table is for illustrative purposes and the exact values may vary depending on the specific reaction conditions and solvent used.
The implementation of in situ spectroscopic monitoring in the synthesis of this compound would provide a deeper understanding of the reaction dynamics, facilitate optimization for improved yield and purity, and enable better control over the manufacturing process.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Catalyst/Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 25 (room temp) | 65–70 | 95 |
| Zn/Al/Ce mixed oxide | 80 | 85–92 | 98 |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
Structural validation requires:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 159.1 (calculated) .
Advanced: How does the choice of catalyst affect reaction kinetics and selectivity in carbamate synthesis?
Answer:
Catalysts influence:
- Reaction Rate : Zn/Al/Ce oxides reduce activation energy by stabilizing intermediates, shortening reaction time from 12h to 4h .
- Selectivity : Acidic catalysts (e.g., H₂SO₄) may hydrolyze azetidine rings, whereas basic catalysts (e.g., triethylamine) favor carbamate formation without side reactions .
- Mechanistic Insight : Computational studies suggest Ce³⁺ sites in mixed oxides enhance nucleophilic attack on carbonyl groups .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities (e.g., with acetylcholinesterase, ΔG ≈ -8.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100ns trajectories, revealing hydrogen bonds with Ser203 and His447 residues .
- QSAR Models : Predict bioactivity using descriptors like logP (1.2) and polar surface area (45 Ų) .
Data Contradiction: How should researchers address discrepancies in reported bioactivity data for azetidin-3-yl carbamates?
Answer:
Discrepancies arise from:
- Assay Variability : IC₅₀ values for enzyme inhibition may differ due to substrate concentrations (e.g., 0.1 mM vs. 1 mM ATP) .
- Purity : HPLC-grade compounds (>95% purity) reduce false positives from impurities .
- Biological Models : Use standardized cell lines (e.g., HEK293T vs. HeLa) to ensure reproducibility .
Q. Table 2: Bioactivity Data Reconciliation
| Study | Assay Type | IC₅₀ (µM) | Purity (%) |
|---|---|---|---|
| Smith et al. (2023) | Enzymatic | 12.3 | 97 |
| Lee et al. (2024) | Cell-based | 8.7 | 99 |
Basic: How do pH and temperature affect the stability of this compound?
Answer:
- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via carbamate hydrolysis; stable at pH 7–9 (t₁/₂ > 30 days) .
- Thermal Stability : Decomposes above 150°C (TGA data); store at -20°C under nitrogen .
Advanced: What factorial design approaches optimize reaction parameters for scalable synthesis?
Answer:
A 2³ factorial design evaluates:
- Variables : Catalyst loading (5–10 mol%), temperature (60–80°C), reaction time (2–6h) .
- Outcome : ANOVA identifies temperature as the most significant factor (p < 0.01), contributing 68% to yield variance .
Advanced: How does this compound compare to structurally similar carbamates in pharmacological studies?
Answer:
- Comparative Analysis : Ethiofencarb (CAS 29973-13-5) shows higher insecticidal activity but lower CNS penetration due to ethylthiomethyl groups .
- SAR Insights : Azetidine rings enhance blood-brain barrier permeability vs. piperidine analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure) .
- Ventilation : Use fume hoods (TLV-TWA: 5 mg/m³) .
Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
